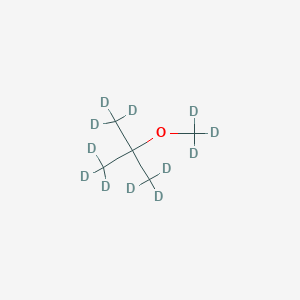

tert-Butyl methyl ether-d12

Description

Rationale for Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes to track their journey through a reaction or metabolic pathway. wikipedia.org This method is foundational to understanding the intricate mechanisms of chemical reactions. numberanalytics.com By introducing a "labeled" atom, researchers can follow its path and determine the sequence of events in a reaction. wikipedia.org Both stable and radioactive isotopes are used, with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being common choices for their non-radioactive nature. fiveable.mecernobioscience.com

The primary advantage of isotopic labeling lies in its ability to provide detailed insights into reaction mechanisms, including the identification of reaction intermediates and the determination of reaction pathways. numberanalytics.com Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to detect the presence and location of these isotopic labels, offering a window into the molecular transformations that occur during a chemical process. fiveable.me

Significance of Deuterated Solvents and Reagents in Contemporary Analytical and Synthetic Methodologies

Common deuterated solvents include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated water (D₂O). nanalysis.com Beyond their use in NMR, deuterated compounds are also valuable in tracking the progress of complex chemical reactions and optimizing the properties of drugs and advanced polymers. irisotope.com

Overview of Deuterated tert-Butyl Methyl Ether (tert-Butyl methyl ether-d12) in Scholarly Investigations

Tert-Butyl methyl ether (MTBE) is a colorless, volatile, and flammable liquid with the chemical formula (CH₃)₃COCH₃. wikipedia.org It is primarily used as a fuel additive to increase the octane (B31449) rating of gasoline and reduce harmful emissions. wikipedia.orgvinatiorganics.com In organic chemistry, MTBE is also employed as a solvent, offering a higher boiling point and a lower tendency to form explosive peroxides compared to diethyl ether. wikipedia.orgyoutube.com

The deuterated version, tert-Butyl methyl ether-d12, where all twelve hydrogen atoms are replaced with deuterium, serves as a valuable tool in various research applications. Its primary use is as an internal standard in mass spectrometry-based analytical methods. The significant mass difference between the deuterated and non-deuterated forms allows for precise quantification of the non-deuterated MTBE in environmental and biological samples.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-MGKWXGLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in Analytical Chemistry Utilizing Tert Butyl Methyl Ether D12

Applications in Mass Spectrometry-Based Quantification

The use of stable isotope-labeled compounds is a cornerstone of quantitative mass spectrometry. Tert-Butyl methyl ether-d12 is an exemplary internal standard for the analysis of its non-deuterated counterpart, MTBE, and other related volatile organic compounds.

Internal Standard Methodologies in Gas Chromatography-Mass Spectrometry (GC-MS)

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For a compound to be an effective internal standard, it should behave chemically and physically similarly to the analyte of interest.

Tert-Butyl methyl ether-d12 is an ideal internal standard for the quantification of MTBE via GC-MS for several reasons:

Similar Physicochemical Properties: It has nearly identical chromatographic retention times, boiling points, and extraction efficiencies to the non-deuterated MTBE. This ensures that both compounds are affected similarly by sample preparation steps and chromatographic conditions.

Mass Difference: It is easily distinguished from the analyte by a mass spectrometer due to the mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H). The molecular weight of tert-Butyl methyl ether-d12 is 100.22 g/mol , compared to 88.15 g/mol for MTBE. sigmaaldrich.compharmaffiliates.com This mass difference allows for separate detection and quantification without chromatographic interference.

The technique of isotope dilution mass spectrometry (IDMS) leverages these properties. A known quantity of tert-Butyl methyl ether-d12 is added to a sample containing an unknown quantity of MTBE. The sample is then processed and analyzed by GC-MS. By comparing the instrument's response to the analyte with its response to the internal standard, the concentration of the analyte can be determined with high accuracy. This method has been successfully applied to quantify low levels of MTBE, ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME) in human urine. nih.gov In such studies, tert-Butyl methyl ether-d12 serves as the internal standard for the headspace solid-phase microextraction (SPME) sampling of the analytes before GC-MS analysis. nih.gov

Strategies for Mitigating Matrix Effects and Enhancing Analytical Precision

The "matrix effect" is a significant challenge in analytical chemistry, especially when analyzing complex samples like blood, urine, or environmental extracts. nih.gov It refers to the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement and, consequently, inaccurate quantification. chromatographyonline.com

Using a stable isotope-labeled internal standard such as tert-Butyl methyl ether-d12 is one of the most effective strategies to mitigate matrix effects. chromatographyonline.com Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects. nih.gov Any signal suppression or enhancement that affects the analyte will also affect the internal standard to the same degree. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects are effectively canceled out. chromatographyonline.comnih.gov This approach significantly improves the precision and accuracy of the measurement.

A study on the determination of MTBE and its metabolite, tert-butyl alcohol (TBA), in human whole blood demonstrated the superiority of the isotope-dilution method using tert-Butyl methyl ether-d12 and [2H9]-tert-butyl alcohol over previous methods that used a different chemical as the internal standard. nih.gov The isotope-dilution method yielded significant improvements in reproducibility and recovery, highlighting its effectiveness in compensating for the complex blood matrix. nih.gov

Enhancing Detection Limits and Sensitivity in Trace Analytical Procedures

The ability to correct for analytical variability and matrix effects using tert-Butyl methyl ether-d12 directly translates to enhanced sensitivity and lower limits of detection (LOD). By providing a more stable and reliable signal ratio, the isotope dilution method allows for the confident measurement of analytes at very low concentrations, which might otherwise be obscured by background noise or matrix interference.

Several validated methods showcase the low detection limits achievable with this approach. For instance, a purge-and-trap GC-MS method for measuring MTBE and TBA in human blood reported minimum detection limits of 0.01 µg/L for MTBE. nih.gov Another method for analyzing fuel ethers in human urine using headspace SPME followed by GC-MS achieved a detection limit of 6 ng/L for MTBE, ETBE, and TAME, demonstrating the high sensitivity conferred by using tert-Butyl methyl ether-d12 as the internal standard. nih.gov

Table 1: Examples of GC-MS Methods Utilizing tert-Butyl methyl ether-d12 as an Internal Standard

| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|

| Methyl tert-butyl ether (MTBE), tert-Butyl alcohol (TBA) | Human Whole Blood | Purge-and-Trap GC-MS | 0.01 µg/L (for MTBE) | nih.gov |

| MTBE, Ethyl tert-butyl ether (ETBE), tert-Amyl methyl ether (TAME) | Human Urine | Headspace SPME GC-MS | 6 ng/L (for all analytes) | nih.gov |

| MTBE and other gasoline additives | Soil | Closed-System Purge-and-Trap GC-MS | 0.02 - 1.63 µg/kg | nih.gov |

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds are fundamental to the practice of modern NMR spectroscopy. Tert-Butyl methyl ether-d12, while less common than solvents like chloroform-d (B32938) or DMSO-d6, serves important functions in this analytical technique.

Deuterated Solvent Applications in High-Resolution NMR Spectroscopy

In proton (¹H) NMR spectroscopy, the signal from a non-deuterated solvent would be immensely larger than the signals from the sample, effectively overwhelming the spectrum and making analysis impossible. simsonpharma.comnobracat-isotopes.com Deuterated solvents, in which most hydrogen atoms are replaced by deuterium, are used to dissolve the analyte without introducing interfering signals. nobracat-isotopes.comalfa-chemistry.com Deuterium resonates at a completely different frequency from protons and is therefore "invisible" in a ¹H NMR experiment. simsonpharma.com

The primary roles of a deuterated solvent like tert-Butyl methyl ether-d12 in high-resolution NMR are:

Avoiding Solvent Interference: It provides a medium to dissolve the sample without generating large, obscuring peaks in the ¹H NMR spectrum. simsonpharma.com

Providing a Lock Signal: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength. simsonpharma.com This lock ensures the stability of the magnetic field during the experiment, which is crucial for acquiring high-resolution spectra and for long-duration experiments.

Even in highly deuterated solvents, a small amount of residual, non-deuterated solvent isotopologues remains. The small proton signals from these residual solvents are well-characterized and are often used as secondary chemical shift references. nobracat-isotopes.com

Table 2: NMR Properties of tert-Butyl methyl ether

| Property | Value | Reference(s) |

|---|---|---|

| ¹H NMR Chemical Shift | ||

| -OCH₃ (in CDCl₃) | 3.24 ppm | laboratorystandards.eu |

| -C(CH₃)₃ (in CDCl₃) | 1.19 ppm | laboratorystandards.eu |

| ¹³C NMR Chemical Shift | ||

| -OCH₃ (in CDCl₃) | 49.5 ppm | |

| -C(CH₃)₃ (in CDCl₃) | 27.5 ppm | |

| -C(CH₃)₃ (in CDCl₃) | 73.4 ppm | |

| Isotopic Purity (atom % D) | ≥99% | sigmaaldrich.comsigmaaldrich.com |

Considerations for Spectral Purity in NMR Solvents

In Nuclear Magnetic Resonance (NMR) spectroscopy, the purity of the deuterated solvent is paramount to acquiring clean, interpretable spectra. The purpose of using a deuterated solvent like tert-Butyl methyl ether-d12 is to avoid overwhelming the spectrum with large solvent signals, which would otherwise obscure the signals from the analyte. However, no deuterated solvent is 100% isotopically pure. The residual, non-deuterated portion of the solvent will produce signals in a proton (¹H) NMR spectrum. Therefore, high isotopic purity is a critical consideration.

For tert-Butyl methyl ether, the non-deuterated form shows two distinct signals in a ¹H NMR spectrum: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the three protons of the methoxy (B1213986) group. carlroth.com When using tert-Butyl methyl ether-d12 as an NMR solvent, the intensity of these residual peaks must be minimal. The presence of significant residual peaks can interfere with the analysis of the sample, particularly if analyte signals appear in the same spectral region. Manufacturers typically specify the atom % D, with values of 99% or higher being common for NMR-grade solvents. sigmaaldrich.com The chemical shifts of these residual protons are dependent on the solvent they are dissolved in. carlroth.com

The table below, derived from common NMR solvent impurity data, shows the typical chemical shifts for the residual protons of tert-Butyl methyl ether (MTBE). carlroth.com Understanding these positions is crucial for the analyst to distinguish between solvent impurities and actual sample signals.

Table 1: ¹H NMR Chemical Shifts of Residual Protons in tert-Butyl methyl ether (MTBE) in Various Deuterated Solvents Data sourced from reference carlroth.com

| Deuterated Solvent | tert-Butyl Protons (CCH₃) Shift (ppm) | Methoxy Protons (OCH₃) Shift (ppm) |

| Chloroform-d (CDCl₃) | 1.19 | 3.22 |

| Acetone-d₆ ((CD₃)₂CO) | 1.13 | 3.13 |

| Benzene-d₆ (C₆D₆) | 1.07 | 3.04 |

| Acetonitrile-d₃ (CD₃CN) | 1.14 | 3.13 |

| Methanol-d₄ (CD₃OD) | 1.15 | 3.20 |

| Water-d₂ (D₂O) | 1.21 | 3.22 |

Note: The exact chemical shift values can be influenced by temperature and concentration.

Integration with Complementary Spectroscopic Techniques

Beyond its use in NMR, tert-Butyl methyl ether-d12 and its non-deuterated counterpart are valuable in other spectroscopic methods. The integration of data from various techniques, such as vibrational spectroscopy and advanced calibration procedures, provides a more comprehensive analytical picture.

Applications in Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information about the molecular vibrations of a compound, offering a unique spectral fingerprint. The Raman spectrum of standard tert-Butyl methyl ether (MTBE) has been well-characterized. chemicalbook.comdtu.dk Key features in the Raman spectrum include characteristic bands for the tert-butyl group and C-H stretching vibrations. dtu.dk

Research has shown that specific bands in the MTBE Raman spectrum are particularly useful. For instance, the band around 722 cm⁻¹, attributed to the tert-butyl group, is often intense. dtu.dk Additionally, overtone bands from symmetric CH₃ deformation have been identified as characteristic. dtu.dk These distinct and strong Raman signals allow for the quantitative monitoring of MTBE, for example, in determining its concentration during solvent exchange processes in chemical synthesis. spectroscopyonline.com In one such application, the decrease in MTBE concentration was monitored by tracking its characteristic peak at 711–736 cm⁻¹ as it was replaced by isopropyl alcohol (IPA). spectroscopyonline.com

When using the deuterated form, tert-Butyl methyl ether-d12, the vibrational frequencies are expected to shift to lower wavenumbers due to the heavier mass of deuterium compared to hydrogen. This isotopic shift is a key advantage, as it allows for the clear differentiation between the deuterated and non-deuterated forms of the ether in a mixture, a task that can be crucial in isotope labeling studies or when using the deuterated compound as an internal standard.

Table 2: Characteristic Raman Bands of tert-Butyl methyl ether (MTBE) Data compiled from references dtu.dkspectroscopyonline.com

| Vibrational Mode | Band Position (cm⁻¹) | Intensity | Notes |

| tert-Butyl Group | ~722 | Intense | Often used for quantification |

| C-H Stretch (methyl on oxygen) | ~2823 | - | Characteristic of the O-CH₃ group |

| Symmetric CH₃ Deformation Overtone | 2708, 2757 | Weak | Characteristic for MTBE |

Advanced Spectroscopic Calibration Procedures

In quantitative spectroscopy, accurate calibration is essential for reliable measurements. Tert-Butyl methyl ether has been utilized in the development of advanced calibration standards for infrared spectroscopy. The National Institute of Standards and Technology (NIST) has detailed a procedure for creating a composite absorbance spectrum for liquid MTBE from spectra measured at ten different path lengths, ranging from 3.91 to 1087 micrometers. nist.gov

This method involves creating a composite imaginary molar absorptivity (k) vector by merging data from different path length cells. nist.gov For example, results from longer path length cells (e.g., 1087 and 518 μm) are used for spectral regions with weak absorption, while data from very short path length cells (e.g., 4.11 and 3.91 μm) are used for regions of very strong absorption. nist.gov This composite k vector, along with the refractive index, is then used to calculate the real refractive index (n) vector via the Kramers-Kronig relation. nist.gov This meticulous process results in a highly accurate and reliable set of optical constants (n and k) for the compound over a broad spectral range, which can then be used as a calibration standard. The use of a deuterated standard like tert-Butyl methyl ether-d12 in similar procedures would offer a distinct spectral profile, useful for calibrations in isotopic studies.

Table 3: Instrumental Parameters for FTIR Calibration of tert-Butyl methyl ether Data sourced from the NIST WebBook nist.gov

| Parameter | Value |

| Instrument | Bruker Tensor 27 FTIR |

| Spectral Range | 7800 to 400 cm⁻¹ |

| Resolution | 2.0 cm⁻¹ |

| Apodization | Norton-Beer, Medium |

| Beamsplitter | Potassium Bromide (KBr) |

| Detector | DLTGS at room temperature |

| Path Lengths Used (μm) | 3.91, 4.11, 4.73, 6.99, 15.3, 37.3, 99.3, 207, 518, 1087 |

Investigative Applications of Tert Butyl Methyl Ether D12 in Environmental and Mechanistic Studies

Tracing Environmental Fate and Transport Mechanisms

The deliberate introduction of tert-butyl methyl ether-d12 in controlled environmental studies, or its use as an analytical standard, provides invaluable insights into the behavior of ether compounds in the environment. Its distinct mass allows it to be differentiated from its non-deuterated counterpart, MTBE, which is a widespread groundwater contaminant.

Monitoring Degradation Pathways of Ether Compounds in Environmental Compartments

While direct studies on the degradation pathways of tert-butyl methyl ether-d12 are not extensively documented, the principles of isotope analysis on its non-deuterated form, MTBE, offer a clear window into how the d12 compound would be monitored. The primary degradation products of MTBE are tert-butyl alcohol (TBA) and tert-butyl formate (B1220265) (TBF). unh.edunih.govnih.gov In laboratory and field studies, the degradation of MTBE is often tracked using gas chromatography-mass spectrometry (GC-MS), where tert-butyl methyl ether-d12 is frequently used as an internal standard to ensure analytical accuracy. acs.org

The degradation of MTBE, and by extension its deuterated isotopologue, can proceed under both aerobic and anaerobic conditions. Aerobic degradation is generally more rapid and often involves monooxygenase enzymes that hydroxylate the methyl group, leading to the formation of TBF, which then hydrolyzes to TBA and formate. epa.gov Another aerobic pathway involves the direct cleavage of the ether bond to form TBA and formaldehyde (B43269). Anaerobic degradation is typically slower and can be stimulated by the presence of certain co-substrates. epa.govnih.gov

By monitoring the appearance of deuterated TBA (TBA-d9) and other potential deuterated byproducts, researchers can trace the degradation of tert-butyl methyl ether-d12 in various environmental matrices like soil and water. The rate of formation of these deuterated products provides a direct measure of the degradation rate of the parent compound.

Assessment of Bioremediation and Natural Attenuation Processes Utilizing Isotopic Tracers

The use of isotopically labeled compounds is a cornerstone of assessing the effectiveness of bioremediation and natural attenuation. In the context of MTBE contamination, tert-butyl methyl ether-d12 can be used to directly measure the extent of microbial degradation. When introduced into a contaminated site or a laboratory microcosm, the transformation of tert-butyl methyl ether-d12 into its degradation products can be unequivocally attributed to biological activity, distinguishing it from physical processes like dilution or sorption.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to evaluate the biodegradation of contaminants like MTBE. nih.govenviro.wiki While CSIA typically measures the isotopic fractionation of the naturally occurring isotopes (¹³C/¹²C and ²H/¹H) in the contaminant itself, the principles are directly applicable to the use of deuterated tracers. As microorganisms preferentially metabolize the lighter, non-deuterated MTBE, the remaining pool of MTBE becomes enriched in the heavier isotopes. In a similar vein, the degradation of intentionally added tert-butyl methyl ether-d12 provides a clear and unambiguous signal of biological activity.

Studies on the isotopic fractionation of MTBE during biodegradation have yielded valuable data that can inform the interpretation of studies using tert-butyl methyl ether-d12. For instance, aerobic biodegradation of MTBE by a consortium containing Variovorax paradoxus showed a carbon isotopic enrichment factor (εC) of -1.1 ± 0.2‰ and a hydrogen isotope enrichment factor (εH) of -15 ± 2‰. nih.gov Anaerobic degradation has also been shown to result in significant isotopic fractionation. nih.gov These findings underscore the utility of isotopic analysis in quantifying the bioremediation of ether compounds.

Isotopic Enrichment Factors for MTBE Biodegradation

| Condition | Carbon Enrichment Factor (εC) ‰ | Hydrogen Enrichment Factor (εH) ‰ | Reference |

|---|---|---|---|

| Aerobic | -1.1 ± 0.2 | -15 ± 2 | nih.gov |

| Anaerobic | -7.0 ± 0.2 | Insignificant (without syringic acid) | nih.gov |

| Anaerobic (with syringic acid) | -7.0 ± 0.2 | -41 ± 3 | nih.gov |

Characterization of Volatilization and Distribution Dynamics in Multiphase Systems

Volatilization is a key process affecting the environmental fate of MTBE. nih.govnih.gov Studies have shown that volatilization can lead to isotopic fractionation of MTBE, which is an important consideration when using isotope data to assess degradation. nih.govasm.org The use of tert-butyl methyl ether-d12 in controlled experiments can help to accurately characterize its partitioning between water, soil, and air, as well as the isotopic effects associated with volatilization.

In one study, the dermal uptake and subsequent exhalation of tert-butyl methyl ether-d12 was investigated in humans during bathing. epa.govclu-in.org The results showed that the compound was absorbed through the skin and could be detected in exhaled breath, demonstrating its ability to be transported across different phases within a biological system. epa.govclu-in.org The mean amount of exhaled tert-butyl methyl ether-d12 was 3.0 ± 1.1 µg. epa.govclu-in.org

Experiments on the volatilization of MTBE from aqueous solutions and gasoline have quantified the associated isotopic enrichment factors. These studies have shown that the degree of fractionation depends on the specific volatilization scenario, such as diffusion versus dynamic vapor extraction. nih.gov For example, during air sparging of an aqueous MTBE solution, the hydrogen enrichment factor (εH) was found to be -12‰. nih.gov

Isotopic Enrichment Factors for MTBE Volatilization

| Volatilization Scenario | Carbon Enrichment Factor (εC) ‰ | Hydrogen Enrichment Factor (εH) ‰ | Reference |

|---|---|---|---|

| Diffusive volatilization from gasoline | -1 | Not Reported | nih.gov |

| Gasoline vapor extraction | +0.7 | +7 | nih.gov |

| Air sparging of aqueous MTBE | Not Reported | -12 | nih.gov |

Elucidation of Chemical Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in tert-butyl methyl ether-d12 provides a powerful probe for investigating the mechanisms of chemical reactions.

Studies of Kinetic and Non-Kinetic Isotope Effects in Organic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Because deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency and a higher bond dissociation energy than a C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted for hydrogen, resulting in a "normal" primary KIE (kH/kD > 1).

By measuring the reaction rates of tert-butyl methyl ether and tert-butyl methyl ether-d12 under identical conditions, researchers can determine the KIE and gain insight into the transition state of the reaction. A significant KIE would indicate that the C-H (or C-D) bond is being broken in the rate-limiting step. The magnitude of the KIE can provide further details about the symmetry of the transition state.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. wikipedia.org For example, a change in the hybridization of the carbon atom from sp³ to sp² during the reaction can lead to a measurable secondary KIE. wikipedia.org

Molecular Pathway Tracking through Deuterium Labeling

The presence of deuterium in tert-butyl methyl ether-d12 acts as a label that can be tracked throughout a chemical reaction. By analyzing the position of the deuterium atoms in the products of a reaction, chemists can deduce the specific bonds that have been broken and formed, thereby elucidating the reaction pathway.

For instance, in the oxidation of MTBE, if the reaction proceeds via hydrogen abstraction from the methyl group, the resulting formaldehyde would contain deuterium if tert-butyl methyl ether-d12 (specifically with deuterated methyl group) was used as the starting material. Conversely, if the reaction proceeds through an attack on the tert-butyl group, the deuterium would be retained in the resulting TBA-d9. This type of labeling study is instrumental in distinguishing between competing reaction mechanisms. While specific studies detailing the molecular pathway tracking of tert-butyl methyl ether-d12 are not abundant, the principles of deuterium labeling are widely applied in mechanistic organic chemistry. harvard.edu

Methodological Utility in Environmental Exposure Assessment Research

The assessment of human exposure to environmental chemicals relies on the precise and accurate quantification of contaminants or their metabolites in biological samples. Complex biological matrices, such as blood, urine, and breath, present significant analytical challenges due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. The use of isotopically labeled internal standards is a cornerstone of modern analytical chemistry for overcoming these challenges. Tert-butyl methyl ether-d12, a deuterated form of the gasoline additive methyl tert-butyl ether (MTBE), serves as an exemplary internal standard, enhancing the reliability of methods developed to measure exposure to volatile organic compounds (VOCs).

Quantification of Specific Environmental Contaminants in Complex Biological Matrices for Exposure Studies

Tert-butyl methyl ether-d12 is methodologically indispensable for the quantification of MTBE and other related gasoline oxygenates in human biological samples. Its utility stems from its chemical and physical properties being nearly identical to the non-labeled analyte (MTBE), while its mass is sufficiently different to be distinguished by a mass spectrometer. This allows it to be added to a sample at the beginning of the analytical process, accounting for any loss of the target analyte during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the final measurement.

Application in Urine Analysis

Research has demonstrated the successful development and validation of a robotized method for quantifying low levels of MTBE, ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME) in human urine. nih.gov In these analytical methods, tert-butyl methyl ether-d12 is used as an internal standard. nih.govresearchgate.net The technique typically involves headspace solid-phase microextraction (HS-SPME), where volatile compounds from the urine sample are adsorbed onto a coated fiber, followed by analysis using gas chromatography/mass spectrometry (GC/MS). nih.gov The presence of tert-butyl methyl ether-d12 corrects for variations in extraction efficiency and injection volume, which is critical when dealing with complex matrices like urine. nih.gov

One study quantified MTBE levels in the urine of traffic policemen, demonstrating the method's applicability in real-world exposure scenarios. nih.gov The levels of MTBE detected ranged from 68 to 528 ng L⁻¹, while ETBE and TAME were below the detection limit. nih.gov The validation of this method yielded high specificity and sensitivity, as detailed in the table below.

Table 1: Performance Characteristics of an HS-SPME-GC/MS Method Using tert-Butyl methyl ether-d12 for Quantifying Gasoline Ethers in Human Urine

| Parameter | Finding | Source |

| Internal Standard | tert-Butyl methyl ether-d12 | nih.gov |

| Analytes | MTBE, ETBE, TAME | nih.gov |

| Matrix | Human Urine | nih.gov |

| Linearity Range | 30–4600 ng L⁻¹ | nih.gov |

| Limit of Detection | 6 ng L⁻¹ | nih.gov |

| Within-run Precision (CV%) | <22% | nih.gov |

| Between-run Precision (CV%) | <16% | nih.gov |

| Accuracy | Within 20% of the theoretical level | nih.gov |

Application in Blood and Breath Analysis

Beyond urine, tert-butyl methyl ether-d12 is crucial for analyzing blood and breath samples. Isotope-dilution methods using purge-and-trap gas chromatography-mass spectrometry have been developed to measure MTBE and its primary metabolite, tert-butyl alcohol (TBA), in whole human blood, employing [2H12]methyl tert-butyl ether (tert-butyl methyl ether-d12) as the labeled analogue for MTBE. researchgate.net Similarly, static headspace GC-MS methods use deuterated MTBE (such as d3-MTBE) as an internal standard for determining MTBE concentrations in both blood and urine. researchgate.net

Furthermore, tert-butyl methyl ether-d12 has been used as a tracer in studies investigating human exposure pathways. In a study assessing dermal absorption of MTBE from contaminated bathwater, tert-butyl methyl ether-d12 was measured in the subjects' exhaled breath using a real-time breath analyzer. clu-in.org This innovative approach allows for a dynamic assessment of the uptake and elimination of the compound. The study found that the dermal uptake of MTBE from bathwater is significantly less than that of chloroform (B151607) under similar conditions. clu-in.orgepa.gov In a separate inhalation study, the use of tert-butyl methyl ether-d12 allowed researchers to determine the fraction of the compound absorbed and exhaled. epa.gov

Table 2: Research Findings from Human Exposure Studies Using tert-Butyl methyl ether-d12 as a Tracer

| Study Type | Finding | Source |

| Dermal Exposure (Bathing) | Detection limits for MTBE-d12 in breath ranged from 2.3 to 10.6 µg/m³. | clu-in.org |

| Dermal Exposure (Bathing) | The mean amount of MTBE-d12 exhaled was 3.0 ± 1.1 µg. | clu-in.orgepa.gov |

| Inhalation Exposure | The mean total absorbed ("internal") dose of MTBE-d12 was 149 ± 34 µg for a 30-minute exposure. | epa.gov |

| Inhalation Exposure | The mean fraction of absorbed MTBE-d12 (relative uptake) was 0.73 ± 0.04. | epa.gov |

| Inhalation Exposure | The mean blood/breath ratio for MTBE-d12 was found to be 6.7 ± 3.4. | epa.gov |

The use of tert-butyl methyl ether-d12 in these investigative applications is vital for establishing accurate exposure models. By enabling precise quantification in complex biological matrices, it helps researchers understand the absorption, distribution, and elimination of contaminants like MTBE, which is essential for comprehensive risk assessment. clu-in.orgepa.gov

Synthetic Methodologies and Isotopic Enrichment of Deuterated Tert Butyl Methyl Ether

Development of Synthetic Routes for Deuterated Ether Analogues

The preparation of deuterated ethers can be achieved through various synthetic strategies. A common and versatile method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comchem-station.com For the synthesis of tert-Butyl methyl ether-d12, this could involve the reaction of a deuterated methoxide (B1231860) with a tert-butyl halide or, more practically, reacting potassium tert-butoxide with a deuterated methyl halide like iodomethane-d3. organic-chemistry.orgchemicalbook.com The choice of reagents is critical, and the reaction is typically conducted in a polar aprotic solvent to promote the SN2 mechanism. chem-station.com

Another significant route for producing tert-butyl methyl ether (MTBE) is the acid-catalyzed addition of methanol (B129727) to isobutylene. collectionscanada.gc.caresearchgate.net This method can be adapted for the synthesis of the deuterated analogue by using deuterated methanol (CD3OD). The reaction is often carried out using a solid acid catalyst, such as a strongly acidic ion-exchange resin. google.com Recent advancements have also explored novel etherification methods, including a KOt-Bu-mediated procedure for reacting heteroaryl alkyl ethers with deuterated alcohols, offering a transition-metal-free approach. sioc-journal.cn Furthermore, a method for the deuteride-free synthesis of deuterated ethers has been developed, utilizing an oxocarbenium ion interception strategy. rsc.org

The synthesis of the necessary deuterated starting materials is a crucial preliminary step. For instance, the preparation of deuterated tert-butanol, a potential precursor, can be achieved through a Grignard reaction between deuterated methyl magnesium iodide and deuterated acetone. google.com

Methodologies for Achieving High Isotopic Purity in Deuterated Compounds

High isotopic purity is a paramount requirement for deuterated compounds used as internal standards. The final isotopic enrichment is heavily dependent on the purity of the starting materials and the synthetic process. nih.gov To achieve high isotopic purity, several factors must be meticulously controlled.

The use of highly enriched starting materials is fundamental. Any isotopic impurities in the precursors will be carried through to the final product. nih.gov Therefore, starting with materials of the highest available deuterium (B1214612) content is essential.

Strict anhydrous conditions are crucial during the synthesis to prevent H-D exchange, which would lower the isotopic enrichment. This is particularly important when strong bases or acids are used. The presence of even trace amounts of water can lead to the incorporation of protium (B1232500) into the target molecule.

Post-synthesis purification is another critical step. Techniques such as fractional distillation and preparative gas chromatography are employed to separate the desired deuterated compound from any remaining starting materials, byproducts, and isotopically lighter species. nih.gov The separation of deuterated compounds from their protiated counterparts can be challenging but is essential for achieving high purity. nih.gov

The following table summarizes key strategies for obtaining high isotopic purity:

| Methodology | Description | Key Considerations |

| High-Purity Precursors | Utilization of starting materials with the highest possible deuterium content. | The isotopic purity of the product is directly limited by the purity of the starting materials. nih.gov |

| Anhydrous Reaction Conditions | Rigorous exclusion of water and other protic species from the reaction. | Prevents H-D exchange reactions that can decrease isotopic enrichment. |

| Purification Techniques | Separation of the target compound from impurities and other isotopologues. | Fractional distillation and preparative chromatography are common methods. nih.gov |

Analytical Techniques for Characterization of Isotopic Enrichment

A comprehensive characterization of the synthesized deuterated compound is necessary to confirm its structure and determine its isotopic purity. A combination of analytical techniques is typically employed for this purpose. rsc.organsto.gov.au

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.govalmacgroup.com It separates ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundances of different isotopologues. High-resolution mass spectrometry (HR-MS) is particularly advantageous due to its ability to resolve closely spaced isotopic peaks. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely used, providing separation of components before mass analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. While ¹H NMR can detect residual protons, ²H NMR directly observes the deuterium nuclei, confirming the sites of deuteration. wikipedia.orgsigmaaldrich.com The absence of signals in the ¹H NMR spectrum at the expected positions for hydrogen is a strong indicator of successful deuteration. studymind.co.uk Deuterated solvents are commonly used in NMR to avoid interference from solvent protons. labinsights.nltcichemicals.com

Fourier Transform Infrared (FTIR) Spectroscopy can also be used to verify deuteration. The vibrational frequencies of C-D bonds are lower than those of C-H bonds. This results in a noticeable shift in the absorption bands in the IR spectrum. cdnsciencepub.comacs.orgosti.govresearchgate.net

The following table outlines the primary analytical techniques for characterizing isotopic enrichment:

| Analytical Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the distribution of isotopologues and allows for accurate quantification of isotopic purity. nih.govalmacgroup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Confirms the location of deuterium atoms and quantifies residual protons. wikipedia.orgsigmaaldrich.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Verifies deuteration through the presence of C-D stretching and bending bands at lower frequencies. cdnsciencepub.comacs.org |

Q & A

Q. How is tert-butyl methyl ether-d12 synthesized in the laboratory?

Methodological Answer: The synthesis typically involves deuteration of the methyl and tert-butyl groups via catalytic exchange reactions or selective deuteration using deuterated precursors. For example, deuterated methanol (CD3OH) and tert-butanol-d12 can be reacted under acidic conditions to yield the fully deuterated ether. Purity is ensured through distillation and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ≥99 atom% deuterium incorporation .

Q. What safety protocols are essential when handling tert-butyl methyl ether-d12 in laboratory settings?

Methodological Answer: Due to its volatility and flammability (flash point: -28°C), use explosion-proof equipment and ensure proper ventilation. Avoid skin contact by wearing nitrile gloves and lab coats. In case of spills, employ inert adsorbents (e.g., vermiculite) and avoid ignition sources. Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be laundered separately to prevent cross-exposure .

Q. What analytical techniques are recommended for quantifying tert-butyl methyl ether-d12 in reaction mixtures?

Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred for quantification. Deuterated compounds exhibit distinct mass-to-charge (m/z) ratios in MS (e.g., molecular ion at m/z 100 for C5D12O). For isotopic purity assessment, high-resolution NMR (e.g., <sup>2</sup>H NMR) can confirm deuterium distribution .

Advanced Research Questions

Q. How does isotopic labeling with deuterium in tert-butyl methyl ether-d12 influence its reaction kinetics compared to the non-deuterated analog?

Methodological Answer: Deuterium introduces kinetic isotope effects (KIEs), slowing reaction rates in bond-breaking steps (e.g., SN2 reactions). For example, cleavage of the C-O bond in acidic hydrolysis may show a KIE of 2–3 due to reduced zero-point energy in C-D vs. C-H bonds. Isotopic tracing via GC-MS can monitor deuterium retention in products to elucidate mechanisms .

Q. What are the challenges in tracking environmental degradation pathways of deuterated ethers like tert-butyl methyl ether-d12 using advanced oxidation processes (AOPs)?

Methodological Answer: AOPs (e.g., UV/H2O2/Fe(II)) generate hydroxyl radicals that degrade ethers. Deuterated analogs may exhibit altered reactivity due to KIEs, requiring adjusted rate constants. LC-MS/MS with isotopic resolution is critical to distinguish degradation intermediates (e.g., deuterated formaldehyde or acetone) from background signals in environmental matrices .

Q. How can NMR spectroscopy be optimized to distinguish tert-butyl methyl ether-d12 from its protonated counterpart in complex mixtures?

Methodological Answer: <sup>13</sup>C NMR detects isotopic shifts in carbon environments (e.g., CD3 vs. CH3 groups). For <sup>1</sup>H NMR, suppression of residual proton signals is achieved using deuterium decoupling. 2D heteronuclear single-quantum coherence (HSQC) can map deuterium-carbon correlations, enabling precise identification in multicomponent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.